4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Overview
Description
It has an IC50 value of 10 micromolar, making it a cost-effective alternative to other histone deacetylase inhibitors such as trichostatin A . Histone deacetylase inhibitors are crucial in epigenetic research as they modulate the acetylation status of histones, thereby influencing gene expression.
Preparation Methods
The synthesis of CAY10398 involves the reaction of 4-(dimethylamino)benzoyl chloride with 6-aminohexanoic acid, followed by the reduction of the resulting amide to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the reaction being carried out at room temperature
Chemical Reactions Analysis
CAY10398 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10398 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.
Biology: The compound is used in cellular and molecular biology research to investigate the role of histone deacetylation in various biological processes.
Medicine: CAY10398 is explored for its potential therapeutic applications in diseases where histone deacetylase activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting histone deacetylase
Mechanism of Action
CAY10398 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition prevents the removal of acetyl groups from the amino-terminal lysine residues of core histones, thereby maintaining the acetylated state of histones. The acetylated histones allow for the access of transcription factors to the underlying genomic DNA, leading to changes in gene expression . The molecular targets of CAY10398 include histone deacetylase 1 and other related enzymes involved in histone modification.
Comparison with Similar Compounds
CAY10398 is similar to other histone deacetylase inhibitors such as trichostatin A and trapoxin B. it is more cost-effective and has a similar potency to trapoxin A and B . Trichostatin A is a more potent inhibitor but is significantly more expensive. The unique aspect of CAY10398 is its balance between cost and efficacy, making it a valuable tool in epigenetic research.
Similar Compounds
- Trichostatin A
- Trapoxin A
- Trapoxin B
Properties
IUPAC Name |
4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSSTALGUXZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274411 | |
Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193551-00-7 | |
Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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